molecular formula C12H17F2N B15094898 [(2,5-Difluorophenyl)methyl](3-methylbutyl)amine

[(2,5-Difluorophenyl)methyl](3-methylbutyl)amine

Cat. No.: B15094898
M. Wt: 213.27 g/mol
InChI Key: QOQPEZXIWOSFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Difluorophenyl)methylamine is an organic compound with the molecular formula C12H17F2N It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions, and the amine group is attached to a 3-methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluorophenyl)methylamine typically involves the reaction of 2,5-difluorobenzyl chloride with 3-methylbutylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,5-Difluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Difluorophenyl)methylamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the presence of the 3-methylbutyl chain. These structural features confer distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C12H17F2N/c1-9(2)5-6-15-8-10-7-11(13)3-4-12(10)14/h3-4,7,9,15H,5-6,8H2,1-2H3

InChI Key

QOQPEZXIWOSFBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=C(C=CC(=C1)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.